REACTION_SMILES
|
[CH3:21][I:22].[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl-:2].[NH3:1].[Na:3].[c:4]1([C:9](=[O:10])[c:11]2[cH:12][cH:13][c:14]([CH2:17][C:18](=[O:19])[OH:20])[cH:15][cH:16]2)[cH:5][cH:6][cH:7][s:8]1>>[c:4]1([C:9](=[O:10])[c:11]2[cH:12][cH:13][c:14]([CH:17]([C:18](=[O:19])[OH:20])[CH3:21])[cH:15][cH:16]2)[cH:5][cH:6][cH:7][s:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)Cc1ccc(C(=O)c2cccs2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(C(=O)c2cccs2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:21][I:22].[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl-:2].[NH3:1].[Na:3].[c:4]1([C:9](=[O:10])[c:11]2[cH:12][cH:13][c:14]([CH2:17][C:18](=[O:19])[OH:20])[cH:15][cH:16]2)[cH:5][cH:6][cH:7][s:8]1>>[c:4]1([C:9](=[O:10])[c:11]2[cH:12][cH:13][c:14]([CH:17]([C:18](=[O:19])[OH:20])[CH3:21])[cH:15][cH:16]2)[cH:5][cH:6][cH:7][s:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)Cc1ccc(C(=O)c2cccs2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(C(=O)c2cccs2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:21][I:22].[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl-:2].[NH3:1].[Na:3].[c:4]1([C:9](=[O:10])[c:11]2[cH:12][cH:13][c:14]([CH2:17][C:18](=[O:19])[OH:20])[cH:15][cH:16]2)[cH:5][cH:6][cH:7][s:8]1>>[c:4]1([C:9](=[O:10])[c:11]2[cH:12][cH:13][c:14]([CH:17]([C:18](=[O:19])[OH:20])[CH3:21])[cH:15][cH:16]2)[cH:5][cH:6][cH:7][s:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)Cc1ccc(C(=O)c2cccs2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(C(=O)c2cccs2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |